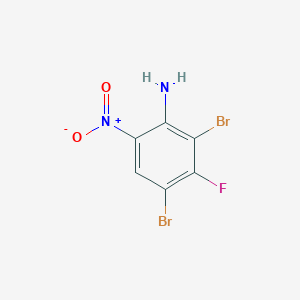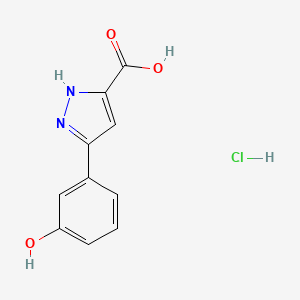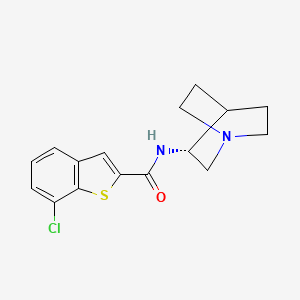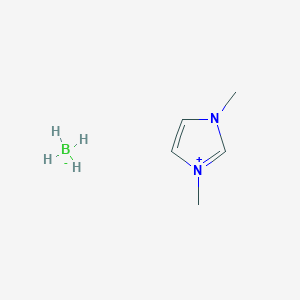
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C20H22FNO2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization in Complexes
Ethyl and benzyl groups have been used in the synthesis and characterization of diiron(II) complexes, as explored in a study by Carson & Lippard (2006). These complexes serve as analogs of the diiron(II) center in the hydroxylase component of soluble methane monooxygenase, a crucial enzyme in methane processing (Carson & Lippard, 2006).
Antituberculosis Activity
In medicinal chemistry, derivatives of Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate have been evaluated for antituberculosis activity. One study designed and synthesized a series of these compounds, finding that certain derivatives displayed promising antituberculosis properties (Jeankumar et al., 2013).
Supramolecular Aggregation
Studies on polysubstituted pyridines, which include derivatives of Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, reveal their role in supramolecular aggregation. These compounds can form stable crystal structures through various intermolecular interactions, an essential property for the development of new materials (Suresh et al., 2007).
Phosphine-Catalyzed Annulation
These compounds also play a role in organic synthesis, particularly in phosphine-catalyzed annulations. This process is vital for creating highly functionalized tetrahydropyridines, which have numerous applications in synthetic chemistry (Zhu, Lan & Kwon, 2003).
Characterization and Crystal Structure Analysis
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate derivatives have been synthesized and characterized, with their crystal structures analyzed to understand their chemical properties better. Such studies are crucial for the development of new pharmaceutical compounds (Sapnakumari et al., 2014).
Allosteric Modulation of Receptors
This compound has been investigated in the context of cannabinoid CB1 receptor modulation. Understanding its interaction with biological receptors is vital for developing new drugs (Price et al., 2005).
properties
IUPAC Name |
ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-2-24-20(23)19-14-22(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(21)11-9-16/h3-11,18-19H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXZOFRXQMFYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3R,6S)-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxylic acid](/img/structure/B8063303.png)

![9-Bromo-6-methylidene-5,11-dihydrobenzo[b][1,4]benzodiazepine](/img/structure/B8063313.png)


![Ethyl 1-benzyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B8063337.png)
![Ethyl 1-benzyl-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B8063340.png)